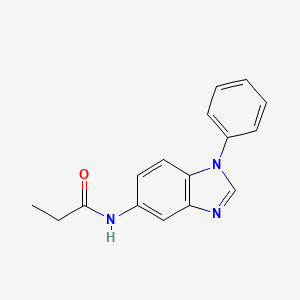![molecular formula C14H12ClN3O5S B5753295 N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5753295.png)
N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide, also known as CNQX, is a chemical compound that belongs to the class of quinoxaline derivatives. CNQX is a potent and selective antagonist of the ionotropic glutamate receptors, which are involved in excitatory neurotransmission in the central nervous system.
作用機序
N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide acts as a competitive antagonist of the ionotropic glutamate receptors by binding to the ligand-binding domain of the receptor and blocking the binding of glutamate. N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide selectively blocks the AMPA and kainate subtypes of glutamate receptors, which are involved in fast excitatory neurotransmission in the central nervous system. By blocking the glutamate receptors, N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide reduces the excitability of neurons and inhibits the induction of long-term potentiation and depression, which are cellular models of learning and memory.
Biochemical and Physiological Effects:
N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide has been shown to have a number of biochemical and physiological effects on the central nervous system. N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide reduces the excitability of neurons and inhibits the induction of long-term potentiation and depression, which are cellular models of learning and memory. N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide also reduces the release of glutamate and other neurotransmitters, which can have neuroprotective effects in certain pathological conditions. N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide has been shown to have anticonvulsant, neuroprotective, and analgesic effects in animal models of epilepsy, stroke, and pain.
実験室実験の利点と制限
N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide is a potent and selective antagonist of the AMPA and kainate subtypes of glutamate receptors, which makes it a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes. N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide has been extensively used in scientific research to study the mechanisms of learning and memory, epilepsy, stroke, Parkinson's disease, Alzheimer's disease, and other neurological disorders. However, N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide has some limitations for lab experiments, such as its short half-life, poor solubility, and potential toxicity at high concentrations. Therefore, careful control of the experimental conditions and dosage is necessary to obtain reliable results.
将来の方向性
There are several future directions for the use of N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide in scientific research. One direction is to investigate the role of glutamate receptors in psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to develop more potent and selective antagonists of the AMPA and kainate subtypes of glutamate receptors for therapeutic use in neurological disorders. Additionally, the use of N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity. Overall, N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide is a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes and has potential applications in the development of new therapies for neurological disorders.
合成法
N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide can be synthesized by reacting 6-nitroquinoxaline-2,3-dione with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine and pyridine. The resulting product is then treated with ethylenediamine to yield N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide. The synthesis of N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide is a selective antagonist of the AMPA and kainate subtypes of glutamate receptors, which are involved in synaptic plasticity, learning, memory, and neurodegenerative diseases. N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide has been used to study the mechanisms of long-term potentiation and depression, which are cellular models of learning and memory. N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide has also been used to investigate the role of glutamate receptors in epilepsy, stroke, Parkinson's disease, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5S/c15-11-3-7-13(8-4-11)24(21,22)23-17-14(16)9-10-1-5-12(6-2-10)18(19)20/h1-8H,9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTOGNWKNNWWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NOS(=O)(=O)C2=CC=C(C=C2)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/OS(=O)(=O)C2=CC=C(C=C2)Cl)/N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753214.png)
![1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5753215.png)

![N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753226.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5753240.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5753251.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)


![N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B5753283.png)
![1-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B5753287.png)